

A Technical Guide to Deacetyl Ganoderic Acid F: Properties, and Bioactivity

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Compound of Interest

Compound Name: *Deacetyl ganoderic acid F*

Cat. No.: B2726626

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Abstract

Deacetyl ganoderic acid F is a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. This document provides a comprehensive overview of its chemical properties, molecular formula, and molecular weight. It also delves into its biological activities, with a particular focus on its anti-inflammatory effects. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Deacetyl ganoderic acid F is a highly oxidized triterpenoid, which contributes to its bioactivity. It is typically supplied as a powder.^[1] Key quantitative data for this compound are summarized in the table below.

Property	Value	Source
Molecular Formula	C30H40O8	[2][3][4][5][6][7]
Molecular Weight	528.63 g/mol	[2][3]
CAS Number	100665-44-9	[1][3][4]
Purity	≥98%	[1][3]
Appearance	Powder	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[2]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[3]

Biological Activity: Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of **Deacetyl ganoderic acid F**. Studies have shown that it can inhibit inflammation induced by lipopolysaccharide (LPS) in neuronal cells. The primary mechanism of this action is through the inhibition of the NF-κB signaling pathway.[3]

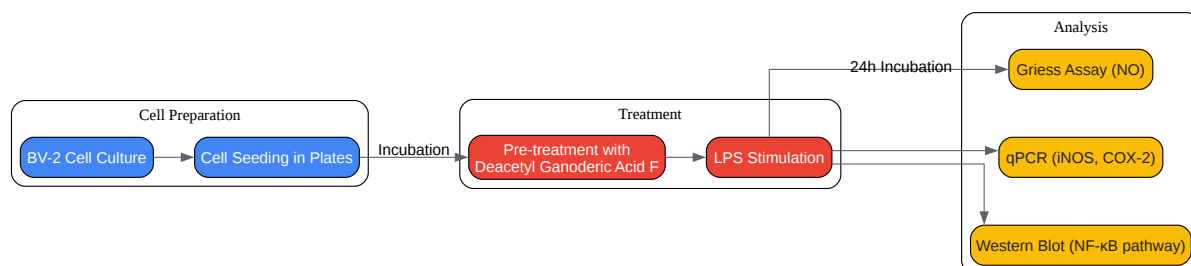
Experimental Protocol: In Vitro Anti-inflammatory Assay

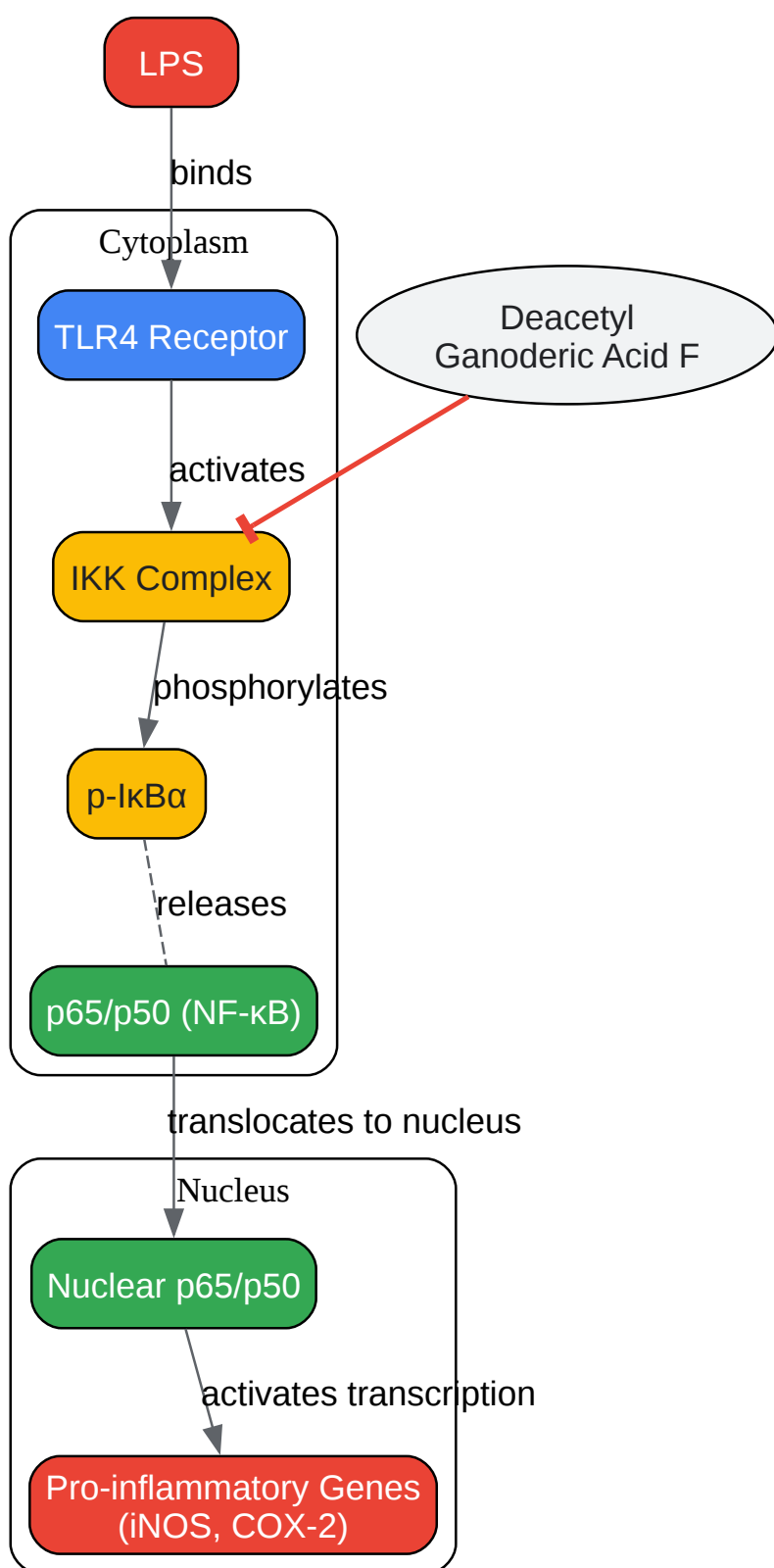
The following is a representative protocol for evaluating the anti-inflammatory effects of **Deacetyl ganoderic acid F** in a cell-based assay.

- **Cell Culture:** BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Cell Viability Assay:** To determine the non-toxic concentration of **Deacetyl ganoderic acid F**, a CCK-8 assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours.

- **LPS Stimulation:** Cells are pre-treated with a non-toxic concentration of **Deacetyl ganoderic acid F** for 1 hour, followed by stimulation with 200 ng/mL of LPS for 24 hours to induce an inflammatory response.
- **Nitric Oxide (NO) Measurement:** The production of nitric oxide, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess assay.
- **Quantitative PCR (qPCR):** The mRNA expression levels of pro-inflammatory genes, such as iNOS and COX-2, are measured by qPCR.
- **Western Blot Analysis:** The protein expression levels of key components of the NF- κ B pathway (e.g., p-p65, p-I κ B α) are determined by Western blotting to elucidate the mechanism of action.

Experimental Workflow





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